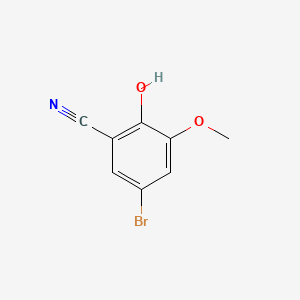

5-Bromo-2-hydroxy-3-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

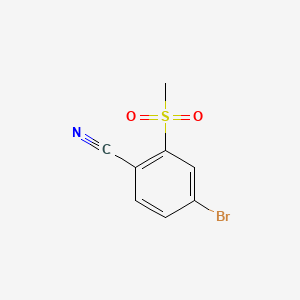

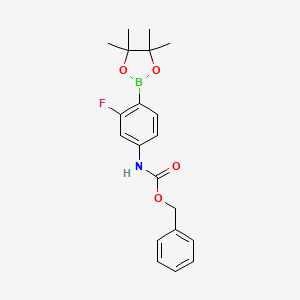

5-Bromo-2-hydroxy-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H6BrNO2 . It has an average mass of 228.043 Da and a monoisotopic mass of 226.958176 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-methoxybenzonitrile consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a nitrile group . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-methoxybenzonitrile has a density of 1.6±0.1 g/cm3 . Unfortunately, other physical and chemical properties like boiling point, vapor pressure, and flash point were not found in the available sources .Scientific Research Applications

Synthesis of Ailanthoidol

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be used in the synthesis of ailanthoidol via Stille coupling . Ailanthoidol is a natural product that has been isolated from several plant species and has been studied for its potential biological activities.

Synthesis of 6-Bromo-8-Methoxy-3-(Methoxycarbonyl)-2H-Chromen-2-One

This compound can also be used to synthesize 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one . This molecule is a type of coumarin derivative, which are known for their diverse biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and anti-HIV properties.

Synthesis of Benzimidazole-Based Ligand

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be used to synthesize a benzimidazole-based ligand, specifically 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL) . Benzimidazole and its derivatives are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicinal chemistry, due to their wide range of biological activities.

Synthesis of Chromogenic Reagent

This compound can be used to synthesize a chromogenic reagent, specifically 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone . Chromogenic reagents are used in colorimetric assays to detect the presence of specific analytes.

Synthesis of (E)-N′-(5-Bromo-2-Hydroxy-3-Methoxybenzylidene)-2-Hydroxybenzohydrazide Monohydrate

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be used to synthesize (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate . This compound could potentially be used in the development of new pharmaceuticals.

Mechanism of Action

properties

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDVHCSHIYAVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699494 |

Source

|

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198280-95-4 |

Source

|

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.